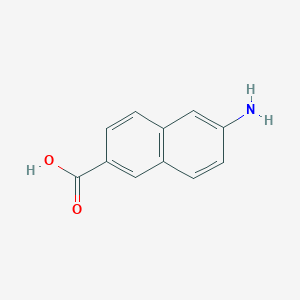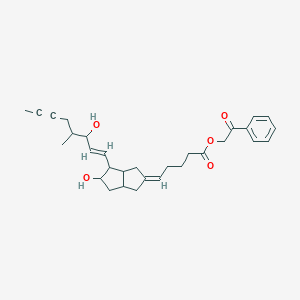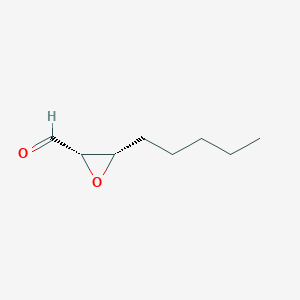
(2S,3S)-3-Pentyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-Pentyloxirane-2-carbaldehyde, also known as pentyl glycidyl ether aldehyde, is a chemical compound with a molecular formula of C8H14O2. It is a colorless liquid with a fruity odor, and it is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-Pentyloxirane-2-carbaldehyde is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to biochemical and physiological effects.
Biochemische Und Physiologische Effekte
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. It has also been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2S,3S)-3-Pentyloxirane-2-carbaldehyde in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of (2S,3S)-3-Pentyloxirane-2-carbaldehyde. One direction is the development of new drugs and drug delivery systems using (2S,3S)-3-Pentyloxirane-2-carbaldehyde as a building block. Another direction is the investigation of its potential as an insecticide or herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, (2S,3S)-3-Pentyloxirane-2-carbaldehyde is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific fields.
Synthesemethoden
The synthesis of (2S,3S)-3-Pentyloxirane-2-carbaldehyde can be achieved through the epoxidation of (2S,3S)-3-Pentyloxirane-2-carbaldehyde allyl ether with meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place at room temperature and yields a mixture of (2S,3S)- and (2R,3R)-3-Pentyloxirane-2-carbaldehyde. The mixture can be separated using chromatography, and the desired product can be obtained with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, such as chiral amino alcohols and chiral epoxides. It has also been used in the development of new drugs and drug delivery systems.
Eigenschaften
CAS-Nummer |
113973-12-9 |
|---|---|
Produktname |
(2S,3S)-3-Pentyloxirane-2-carbaldehyde |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(2S,3S)-3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI-Schlüssel |
YWFUECKBUFORTA-JGVFFNPUSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@H](O1)C=O |
SMILES |
CCCCCC1C(O1)C=O |
Kanonische SMILES |
CCCCCC1C(O1)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



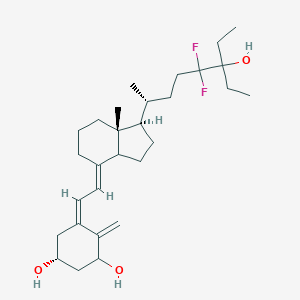
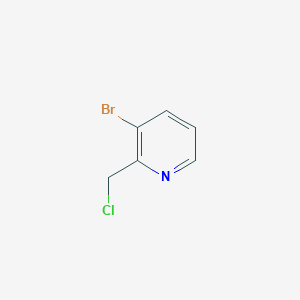
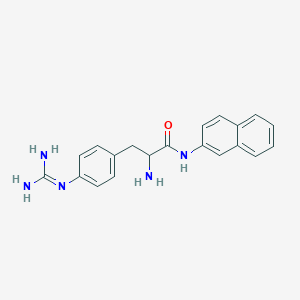
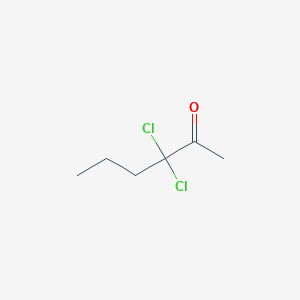

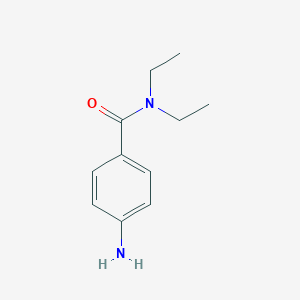
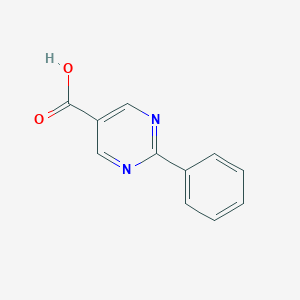
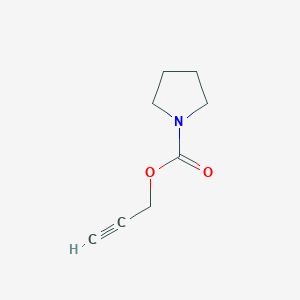
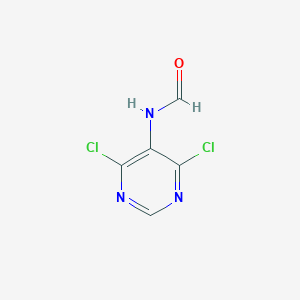
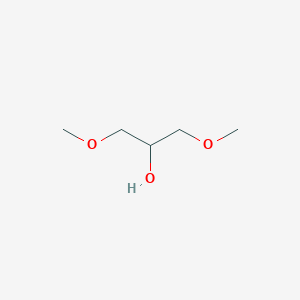
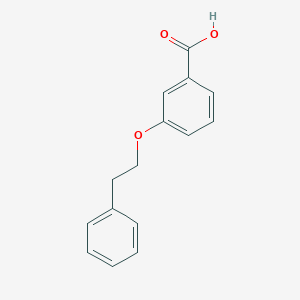
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
